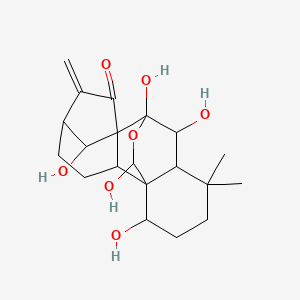

Hebeirubescensin H

Description

Properties

IUPAC Name |

9,10,15,16,18-pentahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O7/c1-8-9-4-5-10-18-11(21)6-7-17(2,3)12(18)15(24)20(26,27-16(18)25)19(10,13(8)22)14(9)23/h9-12,14-16,21,23-26H,1,4-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWFVPFIPDEZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Diterpenoid Treasure Trove of Isodon rubescens: A Technical Guide to Secondary Metabolite Discovery and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Isodon rubescens, a perennial herb long used in traditional Chinese medicine, has emerged as a significant source of structurally diverse and biologically active secondary metabolites. This technical guide provides an in-depth overview of the discovery of these compounds, focusing on the predominant diterpenoids. It details the experimental protocols for their extraction, isolation, and characterization, presents their bioactivities in a clear, comparative format, and visualizes the key signaling pathways they modulate.

Extraction and Isolation of Bioactive Diterpenoids

The discovery of novel secondary metabolites from Isodon rubescens hinges on a systematic and robust extraction and purification workflow. The general approach involves solvent extraction followed by various chromatographic techniques to separate individual compounds.

General Experimental Protocol for Extraction and Isolation

A common procedure for the isolation of diterpenoids from the aerial parts of Isodon rubescens is as follows:

-

Preparation of Plant Material : The air-dried and powdered aerial parts of Isodon rubescens are subjected to extraction.

-

Extraction : The powdered plant material is typically extracted exhaustively with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.[1][2]

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography : The resulting fractions, particularly the ethyl acetate fraction which is often rich in diterpenoids, are subjected to repeated column chromatography.[2] Common stationary phases include silica gel, Sephadex LH-20, and ODS (C18).

-

Elution Gradients : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. For example, a petroleum ether-acetone or a chloroform-methanol gradient is frequently used for silica gel chromatography.

-

Purification : Fractions containing compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to yield pure compounds.[1][3] For instance, a two-phase solvent system of n-hexane-ethyl acetate-methanol-water has been successfully used in HSCCC to purify oridonin.[1][3]

-

Structure Elucidation : The structures of the isolated pure compounds are then determined using a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and single-crystal X-ray diffraction.[4]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery of secondary metabolites from Isodon rubescens.

References

- 1. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rubesanolides F and G: Two Novel Lactone-Type Norditerpenoids from Isodon rubescens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Hebeiabinins from Isodon rubescens: A Technical Overview

For researchers, scientists, and drug development professionals, this guide provides a consolidated overview of the spectroscopic characterization of hebeiabinins, a series of ent-abietane diterpenoids isolated from the medicinal plant Isodon rubescens. Due to the limited public availability of full-text research articles, this document focuses on the general methodologies and a logical workflow for the isolation and characterization of these compounds, based on accessible scientific abstracts.

The hebeiabinins, designated as hebeiabinins A-F, are a group of natural products that have been isolated from the leaves of Isodon rubescens var. rubescens.[1] The structural elucidation of these compounds has been primarily achieved through extensive spectroscopic analysis, with a significant reliance on one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.[1]

Experimental Protocols: A Generalized Approach

While specific experimental parameters are detailed within the primary literature, a general workflow for the isolation and spectroscopic analysis of hebeiabinins can be outlined. This process is fundamental for natural product chemists and pharmacognosists working on the discovery of novel bioactive compounds.

Isolation of Hebeiabinins

The initial step involves the extraction of chemical constituents from the plant material, typically the dried and powdered leaves of Isodon rubescens. This is commonly achieved using organic solvents such as methanol or ethanol. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the individual compounds. A typical isolation workflow is as follows:

-

Extraction: The plant material is extracted with a suitable solvent to yield a crude extract.

-

Partitioning: The crude extract is often partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

-

Column Chromatography: The organic solvent-soluble fraction is then subjected to repeated column chromatography. Common stationary phases include silica gel and reversed-phase C18 silica gel. A gradient elution system with increasing solvent polarity is used to separate the mixture into fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using preparative HPLC to yield the pure hebeiabinins.

Spectroscopic Characterization

Once isolated, the pure compounds are subjected to a battery of spectroscopic techniques to determine their chemical structures.

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, which are light-absorbing groups within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful technique for elucidating the detailed structure of organic molecules.

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity between atoms within the molecule and determining the relative stereochemistry. For instance, Correlation Spectroscopy (COSY) identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons, Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons over two to three bonds, and Nuclear Overhauser Effect Spectroscopy (NOESY) reveals through-space proximities of protons, which helps in determining the stereochemistry.

-

Spectroscopic Data of Hebeiabinins

Detailed quantitative spectroscopic data for hebeiabinins A-F, including ¹H and ¹³C NMR chemical shifts, coupling constants, and key 2D NMR correlations, are presented in the primary research publication by Huang et al. (2007) in the journal Phytochemistry. Unfortunately, this specific data is not available in publicly accessible databases. Researchers requiring this detailed information are advised to consult the original publication directly.

Biological Activity

Preliminary studies have shown that some of the diterpenoids isolated from Isodon rubescens, including the class to which hebeiabinins belong, exhibit cytotoxic activities against various tumor cell lines.[1] However, detailed signaling pathways for the hebeiabinins have not been extensively reported in the readily available literature.

Visualizing the Workflow

The following diagrams illustrate the generalized workflow for the isolation and characterization of hebeiabinins.

Caption: Generalized workflow for the isolation and structural elucidation of hebeiabinins.

Caption: Logical relationship of spectroscopic data for structure determination.

References

The Biosynthesis of Oridonin in Rabdosia rubescens: A Technical Guide for Researchers

An In-depth Exploration of the Metabolic Pathways, Enzymology, and Regulation of a Potent Bioactive Diterpenoid

Introduction

Oridonin, an ent-kauranoid diterpenoid isolated from the medicinal plant Rabdosia rubescens (also known as Isodon rubescens), has garnered significant attention from the scientific community for its wide range of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] The increasing interest in its therapeutic potential necessitates a thorough understanding of its biosynthesis to enable metabolic engineering and synthetic biology approaches for enhanced production. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis pathways of oridonin, catering to researchers, scientists, and drug development professionals. We will delve into the enzymatic steps, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of oridonin biosynthesis.

The Oridonin Biosynthetic Pathway

The biosynthesis of oridonin, like other diterpenoids, originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the methylerythritol phosphate (MEP) pathway in plastids.[3] These precursors are then converted to the C20 precursor, geranylgeranyl pyrophosphate (GGPP). From GGPP, the pathway to oridonin involves a series of cyclization and oxidation reactions catalyzed by specific enzymes.

Diterpene Synthases: Formation of the ent-Kaurene Skeleton

The initial committed steps in oridonin biosynthesis are catalyzed by two types of diterpene synthases (diTPSs): a class II diTPS, copalyl diphosphate synthase (CPS), and a class I diTPS, ent-kaurene synthase (KS).

-

Step 1: Geranylgeranyl Pyrophosphate (GGPP) to ent-Copalyl Diphosphate (ent-CPP): The biosynthesis begins with the cyclization of the linear precursor GGPP to the bicyclic intermediate ent-CPP. This reaction is catalyzed by ent-copalyl diphosphate synthases. In Rabdosia rubescens, two specific CPSs, IrCPS4 and IrCPS5 , have been identified as being involved in this step.[1]

-

Step 2: ent-Copalyl Diphosphate (ent-CPP) to ent-Kaurene: The bicyclic ent-CPP is further cyclized to the tetracyclic hydrocarbon scaffold, ent-kaurene, by an ent-kaurene synthase (KS). While the specific KS involved in oridonin biosynthesis in R. rubescens is yet to be definitively characterized, it is a crucial step in the formation of the core diterpenoid structure.

Cytochrome P450 Monooxygenases: Oxidative Modifications

Following the formation of the ent-kaurene skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are key to the structural diversity of diterpenoids.

-

Initial Oxidation of ent-Kaurene: The initial oxidation of the ent-kaurene core is a critical step leading to the oridonin backbone. Research has identified two tandem-duplicated CYP706V family enzymes, IrCYP706V2 and IrCYP706V7 , that catalyze the oxidation of ent-kaurene in the shoot apex of R. rubescens.[4] These enzymes are responsible for the early-stage modifications of the diterpenoid skeleton.

-

Downstream Oxidations: The subsequent steps to convert the oxidized ent-kaurene intermediate into oridonin involve multiple hydroxylation and oxidation reactions. While the specific enzymes for these downstream steps have not been fully elucidated, it is hypothesized that other CYP enzymes and potentially dehydrogenases are involved. The conversion likely proceeds through intermediates such as ent-kaurenoic acid.[5][6][7] The final structure of oridonin features hydroxyl groups at C-1, C-6, C-7, and C-14, and a ketone at C-15, indicating a complex series of oxidative events.

Regulation of Oridonin Biosynthesis

The production of oridonin in R. rubescens is a tightly regulated process, influenced by both developmental cues and environmental stimuli.

Hormonal Regulation

Methyl jasmonate (MeJA) , a plant hormone involved in defense responses, has been shown to be a potent elicitor of oridonin biosynthesis.[1] Treatment of R. rubescens with MeJA leads to a significant increase in the expression of key biosynthetic genes, including those encoding for diterpene synthases and cytochrome P450s, and a corresponding increase in oridonin accumulation.[1] This suggests that the jasmonate signaling pathway plays a crucial role in regulating oridonin production, likely through the activation of specific transcription factors.

Transcriptional Regulation

Several families of transcription factors (TFs) are implicated in the regulation of terpenoid biosynthesis. In the context of MeJA-induced oridonin biosynthesis, transcriptome analysis has revealed the differential expression of TFs belonging to the MYB , bHLH , ERF , and NAC families.[1] It is hypothesized that these TFs bind to specific cis-regulatory elements in the promoters of the oridonin biosynthetic genes, thereby activating their transcription. For example, MYB transcription factors are known to bind to specific DNA sequences (C/TAACG/TG) in the promoters of their target genes.[1]

Post-transcriptional Regulation by microRNAs (miRNAs)

Recent studies have highlighted the role of microRNAs (miRNAs) in the post-transcriptional regulation of secondary metabolite biosynthesis.[8] In Isodon species, specific miRNAs have been identified that are predicted to target genes involved in terpenoid biosynthesis. For instance, ath-miR858b_1ss21GA has been shown to repress the transcription of a MYB factor, which in turn may downregulate the expression of oridonin biosynthetic genes.[8] This adds another layer of complexity to the regulatory network controlling oridonin production.

Quantitative Data on Oridonin Biosynthesis

Quantitative analysis of oridonin and its precursors is essential for understanding the efficiency of the biosynthetic pathway and for developing strategies for yield improvement.

Table 1: Oridonin Content in Rabdosia rubescens

| Plant Material | Treatment/Condition | Oridonin Content (% dry weight) | Reference |

| Whole plant (July) | Wild type | 0.469 | [9] |

| Whole plant (August) | Wild type | 0.618 | [9] |

| Whole plant (September) | Wild type | 0.625 | [9] |

| Whole plant (October) | Wild type | 0.448 | [9] |

| JY line (leaves) | Control | ~0.45 mg/g | [1] |

| JY line (leaves) | 3h MeJA treatment | ~0.55 mg/g (+22.62%) | [1] |

Table 2: Putative Genes Involved in Oridonin Biosynthesis and their Expression Changes upon MeJA Treatment

| Gene ID (Putative) | Annotation | Log2 Fold Change (MeJA vs. Control) | Reference |

| Unigene18652 | Diterpene synthase | 2.5 | [1] |

| Unigene20473 | Cytochrome P450 | 3.1 | [1] |

| CL1015.Contig2 | Cytochrome P450 | 4.2 | [1] |

| CL888.Contig3 | MYB transcription factor | 2.8 | [1] |

| Unigene15424 | bHLH transcription factor | 3.5 | [1] |

Note: The gene IDs and fold changes are based on transcriptome data and represent a selection of differentially expressed genes potentially involved in oridonin biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of oridonin biosynthesis.

Extraction of Diterpenoids from Rabdosia rubescens

Objective: To extract oridonin and other diterpenoids from plant material for subsequent analysis.

Materials:

-

Dried and powdered Rabdosia rubescens plant material (leaves or whole plant)

-

95% Ethanol

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, acetone)

Protocol:

-

Macerate the dried and powdered plant material (e.g., 5 kg) with 10 volumes of 95% ethanol at room temperature for an extended period (e.g., 3 times for 8 hours each).[9]

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, such as petroleum ether-acetone, to fractionate the extract.

-

Collect the fractions and monitor for the presence of oridonin using Thin Layer Chromatography (TLC).

-

Combine the oridonin-rich fractions and concentrate to yield a crude oridonin sample for further purification or analysis.

Quantification of Oridonin by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of oridonin in plant extracts.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Oridonin standard

-

0.45 µm syringe filters

Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of oridonin standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of oridonin in the samples.

-

Sample Preparation: Dissolve a known amount of the extracted sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared samples.

-

Identify the oridonin peak in the sample chromatograms by comparing the retention time with that of the standard.

-

Quantify the amount of oridonin in the samples using the calibration curve.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the relative expression levels of oridonin biosynthetic genes.

Materials:

-

Rabdosia rubescens tissue (e.g., leaves, shoot apex)

-

Liquid nitrogen

-

RNA extraction kit (e.g., TRIzol or plant-specific kit)

-

DNase I

-

Reverse transcription kit

-

qRT-PCR master mix (e.g., SYBR Green-based)

-

qRT-PCR instrument

-

Gene-specific primers for target genes and a reference gene (e.g., Actin or Ubiquitin)

Protocol:

-

RNA Extraction:

-

Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a suitable RNA extraction kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qPCR master mix.

-

Perform the qRT-PCR on a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

-

Conclusion and Future Perspectives

The biosynthesis of the pharmacologically important diterpenoid oridonin in Rabdosia rubescens is a complex process involving a dedicated set of enzymes and a multi-layered regulatory network. Significant progress has been made in elucidating the early steps of the pathway, identifying key diterpene synthases and cytochrome P450 monooxygenases. The regulatory roles of jasmonate signaling, transcription factors, and microRNAs are also beginning to be understood.

However, several knowledge gaps remain. A key area for future research is the complete elucidation of the downstream oxidative steps that convert the ent-kaurene scaffold into the final oridonin structure. The identification and characterization of the remaining hydroxylases and other modifying enzymes will be crucial for the complete reconstruction of the pathway in heterologous systems. Furthermore, a more detailed understanding of the transcriptional regulatory network, including the specific transcription factors and their binding sites that control the expression of the biosynthetic genes, will provide valuable targets for metabolic engineering.

The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and manipulate the biosynthesis of oridonin. Continued research in this area holds great promise for the sustainable and enhanced production of this potent natural product for therapeutic applications.

References

- 1. Genome‐wide analysis of MYB family genes in Tripterygium wilfordii and their potential roles in terpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional expression and biochemical characterization of P450 monooxygenases [biochemistry2.hhu.de]

- 3. Innate promiscuity of the CYP706 family of P450 enzymes provides a suitable context for the evolution of dinitroaniline resistance in weed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arabidopsis ent-Kaurene Oxidase Catalyzes Three Steps of Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The CYP88A cytochrome P450, ent-kaurenoic acid oxidase, catalyzes three steps of the gibberellin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MYB46 and MYB83 bind to the SMRE sites and directly activate a suite of transcription factors and secondary wall biosynthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An extremely promiscuous terpenoid synthase from the Lamiaceae plant Colquhounia coccinea var. mollis catalyzes the formation of sester-/di-/sesqui-/mono-terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

A Chemotaxonomic Guide to the Genera Isodon and Rabdosia: An In-depth Technical Resource

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genera Isodon and Rabdosia, belonging to the Lamiaceae family, encompass a diverse group of perennial herbs with significant medicinal value, particularly in traditional Asian medicine. Taxonomically, Rabdosia is now largely considered synonymous with Isodon.[1][2][3] These plants are prolific producers of a vast array of secondary metabolites, among which diterpenoids, especially those of the ent-kaurane type, are the most prominent and chemotaxonomically significant.[2][4][5] This guide provides a comprehensive overview of the chemotaxonomy of Isodon and Rabdosia species, focusing on the distribution of their characteristic chemical constituents, the experimental protocols for their analysis, and the biosynthetic pathways of these key compounds.

Chemotaxonomic Significance of Diterpenoids

The chemical fingerprint of Isodon species is dominated by diterpenoids, which serve as crucial markers for taxonomic classification.[6] The structural diversity of these compounds, arising from variations in oxygenation patterns, skeletal rearrangements, and substitutions on the core ent-kaurane framework, provides a robust basis for differentiating between species.[7][8] The presence or absence of specific diterpenoids, as well as their relative abundance, can be used to establish phylogenetic relationships within the genus.

Data Presentation: Distribution of Key Diterpenoids in Selected Isodon Species

The following tables summarize the distribution of representative ent-kaurane diterpenoids across various Isodon species, highlighting their chemotaxonomic utility.

| Diterpenoid | I. rubescens | I. serra | I. japonicus | I. eriocalyx | I. nervosus |

| Oridonin | + | - | + | + | - |

| Ponicidin | + | - | + | - | - |

| Enmein | - | - | + | - | - |

| Isodocarpin | + | - | - | - | - |

| Shikokianin | + | - | - | - | - |

| Lasiodin | + | - | - | - | - |

| Eriocalyxin B | - | - | - | + | - |

| Adenanthin | - | - | - | + | - |

| Nervonin A-J | - | - | - | - | + |

| Isodosin A-G | - | + | - | - | - |

'+' indicates the presence of the compound; '-' indicates its absence or that it has not been reported in significant amounts.

Experimental Protocols

The isolation and characterization of diterpenoids from Isodon species involve a series of sophisticated analytical techniques. A generalized workflow is presented below, followed by detailed descriptions of the key experimental protocols.

General Experimental Workflow

References

- 1. Isodon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Isodon rubescens (Hemsl.) H.Hara | Plants of the World Online | Kew Science [powo.science.kew.org]

- 4. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. Chemotaxonomy of the Rabdosia in Japan by Diterpenoids [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Natural Product Discovery from the Lamiaceae Family

For Researchers, Scientists, and Drug Development Professionals

The Lamiaceae family, commonly known as the mint family, represents a rich and diverse source of bioactive natural products with significant potential for drug discovery and development. This guide provides an in-depth overview of the major classes of compounds found in Lamiaceae plants, their associated biological activities, detailed experimental protocols for their isolation and characterization, and an exploration of the key signaling pathways they modulate.

Major Bioactive Compounds and Pharmacological Activities

Plants of the Lamiaceae family are prolific producers of a wide array of secondary metabolites, primarily belonging to the classes of terpenoids and phenolic compounds. These compounds have been extensively studied for their diverse pharmacological effects, ranging from antioxidant and anti-inflammatory to antimicrobial and cytotoxic activities.

Terpenoids

Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units. In the Lamiaceae family, monoterpenes, diterpenes, and triterpenes are particularly abundant and exhibit a range of biological activities.

-

Monoterpenes and Essential Oils: Many Lamiaceae species are aromatic due to their high content of volatile monoterpenes, which are the primary constituents of their essential oils. Compounds like thymol, carvacrol, and linalool are known for their potent antimicrobial properties.

-

Diterpenes: Carnosic acid and carnosol, found in high concentrations in Rosmarinus officinalis (rosemary) and Salvia officinalis (sage), are powerful antioxidants.

-

Triterpenes: Ursolic acid and oleanolic acid are pentacyclic triterpenoids with demonstrated anti-inflammatory and anti-cancer activities.

Phenolic Compounds

Phenolic compounds, characterized by the presence of one or more hydroxyl groups attached to an aromatic ring, are another major class of bioactive molecules in the Lamiaceae family.

-

Phenolic Acids: Rosmarinic acid, a prominent phenolic acid in many Lamiaceae species, is well-regarded for its antioxidant and anti-inflammatory effects. Caffeic acid is another common phenolic acid with similar properties.

-

Flavonoids: Luteolin and apigenin are flavonoids found in various Lamiaceae plants that exhibit a range of biological activities, including anti-inflammatory and neuroprotective effects.

Data Presentation: Quantitative Bioactivity Data

The following tables summarize key quantitative data on the bioactivity of compounds and extracts from various Lamiaceae species.

Table 1: Cytotoxicity (IC50) of Lamiaceae Extracts and Compounds on Cancer Cell Lines

| Plant Species/Compound | Extract/Compound Type | Cell Line | IC50 Value | Reference |

| Nepeta crispa | n-hexane fraction | MCF-7 (Breast) | 65.47 ± 4.3 µg/mL | [1] |

| Nepeta crispa | Essential Oil | MCF-7 (Breast) | 18.15 ± 2.7 µg/mL | [1] |

| Melissa officinalis | Dichloromethane extract | MCF-7 (Breast) | 30.90 µg/mL | |

| Melissa officinalis | Dichloromethane extract | LNCaP (Prostate) | 71.21 µg/mL | |

| Melissa officinalis | Dichloromethane extract | PC3 (Prostate) | 173.93 µg/mL | |

| Satureja hortensis | Methanolic extract | K562 (Leukemia) | 52 µg/mL | [2] |

| Satureja hortensis | Methanolic extract | Jurkat (Leukemia) | 66.7 µg/mL | [2] |

| Satureja bachtiarica | Methanolic extract | K562 (Leukemia) | 28 µg/mL | [2] |

| Mentha longifolia | Methanolic extract | Jurkat (Leukemia) | 126 µg/mL | [2] |

| Mentha longifolia | Methanolic extract | K562 (Leukemia) | 151 µg/mL | [2] |

| Thymus daenensis | Methanolic extract | Jurkat (Leukemia) | 105 µg/mL | [2] |

Table 2: Minimum Inhibitory Concentration (MIC) of Lamiaceae Essential Oils and Terpenes

| Plant Species/Compound | Essential Oil/Compound | Microorganism | MIC Value | Reference |

| Clinopodium suaveolens | Essential Oil | Aspergillus niger | 0.187% (v/v) | [3] |

| Clinopodium suaveolens | Essential Oil | Penicillium roqueforti | 0.093% (v/v) | [3] |

| Satureja montana | Essential Oil | Aspergillus niger | 0.093 - 0.375% (v/v) | [3] |

| Satureja montana | Essential Oil | Penicillium roqueforti | 0.093 - 0.375% (v/v) | [3] |

| Thymbra capitata | Essential Oil | Bacillus subtilis | 0.75 - 1% (v/v) | [3] |

| Thymbra capitata | Essential Oil | Bacillus amyloliquefaciens | 0.75 - 1% (v/v) | [3] |

| Origanum syriacum | Essential Oil | Brucella melitensis | 3.125 µl/ml | [4] |

| Thymus syriacus | Essential Oil | Brucella melitensis | 6.25 µl/ml | [4] |

| Thymol | Terpene | Staphylococcus aureus | 0.007 mg/mL | [5] |

| Carvacrol | Terpene | Staphylococcus aureus | 0.015 mg/mL | [5] |

| Eugenol | Terpene | Salmonella Typhimurium | 0.06 mg/mL | [5] |

| Limonene | Terpene | Mycobacterium tuberculosis | 64 µg/mL | [6] |

| β-elemene | Terpene | Mycobacterium tuberculosis | 2 µg/mL | [6] |

Table 3: Yield of Bioactive Compounds from Lamiaceae Species Using Different Extraction Methods

| Plant Species | Compound Class | Extraction Method | Solvent | Yield | Reference |

| Mentha piperita | Flavonoids | Filtration Extraction | 70% Ethanol | ~9% of extract | [1] |

| Mentha piperita | Flavonoids | Filtration Extraction | 40% Ethanol | ~20% extractable matter | [1] |

| Salvia officinalis | Diterpenes | Soxhlet | Petroleum Ether | 36.4 ± 1.36 mg/g | |

| Rosmarinus officinalis | Carnosic Acid | Supercritical CO2 | CO2 | 75g oleoresin/1kg leaves | [4] |

| Mentha piperita | Essential Oil | Hydrodistillation | Water | 1.55 mL/100g | |

| Mentha piperita | Essential Oil | Enzyme-assisted Hydrodistillation | Water | 3.69% | |

| Origanum compactum | Total Phenolics | Soxhlet | Aqueous | 345.20 ± 28.23 mg GAE/g | [7] |

| Origanum compactum | Flavonoids | Soxhlet | Aqueous | 381.17 ± 14.11 mg CE/g | [7] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of natural products from Lamiaceae plants.

Extraction of Bioactive Compounds

-

Sample Preparation: Air-dry the leaves of Salvia officinalis and grind them to a fine powder (average particle size < 150 µm). Determine the dry weight of the powdered plant material.

-

Extraction: Place approximately 1 g of the dried powder into a cellulose thimble and insert it into a Soxhlet extractor.

-

Solvent: Use petroleum ether (40-70 °C) as the extraction solvent.

-

Procedure: Connect the Soxhlet extractor to a round-bottom flask containing the solvent and a condenser. Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 10 hours, ensuring continuous cycling of the solvent.

-

Post-extraction: After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude diterpene-rich extract.

-

Sample Preparation: Dry and powder the aerial parts of Thymus vulgaris.

-

Solvent: Prepare a 50:50 (v/v) mixture of ethanol and water.

-

Procedure: Mix 1 g of the powdered plant material with 20 mL of the solvent mixture in a flask. Place the flask in a temperature-controlled ultrasonic bath.

-

Sonication: Apply ultrasound at a frequency of 37 kHz and a power of 50 W for a specified time (e.g., 18 minutes) at a controlled temperature (e.g., 50 °C).

-

Filtration and Concentration: After sonication, filter the mixture to remove the solid plant material. Concentrate the filtrate using a rotary evaporator to remove the ethanol, and then lyophilize to obtain the dry flavonoid-rich extract.

-

Sample Preparation: Use 1 kg of dried and ground rosemary leaves.

-

SFE System: Employ a supercritical fluid extractor.

-

Extraction Conditions: Set the extraction temperature to 45°C and the pressure to 350 bar.

-

Procedure: Perform the extraction for three cycles, with each cycle lasting 45 minutes.

-

Collection: Collect the resulting oleoresin.

-

Purification: Dissolve the oleoresin in n-hexane (e.g., 300 mL for 75 g of oleoresin) to precipitate the carnosic acid. The precipitate can then be collected by filtration.

Isolation and Characterization

-

Sample Preparation: Dissolve the crude extract rich in carnosic acid in the mobile phase.

-

Chromatographic System: Use a preparative high-performance liquid chromatography (HPLC) system equipped with a suitable stationary phase, such as a C18 column.

-

Mobile Phase: A common mobile phase for the separation of carnosic acid is a gradient of acetonitrile and water, both acidified with a small amount of phosphoric acid (e.g., 0.1%).

-

Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it to elute compounds with increasing polarity.

-

Detection and Fraction Collection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 250 nm for carnosic acid). Collect the fractions corresponding to the peak of carnosic acid.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated carnosic acid.

-

Sample Preparation: Dilute the essential oil in a suitable solvent, such as hexane (e.g., 10% solution).

-

GC-MS System: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm; 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 ml/min).

-

Temperature Program: Program the oven temperature to increase gradually, for example, from 60°C to 240°C at a rate of 3°C/min.

-

Injection: Inject a small volume of the diluted sample (e.g., 0.2 µl) with a split ratio (e.g., 1:25).

-

MS Parameters: Set the injector and transfer line temperatures (e.g., 220°C and 240°C, respectively). Acquire mass spectra in the electron impact (EI) mode.

-

Compound Identification: Identify the components by comparing their mass spectra with those in a spectral library (e.g., NIST, WILEY) and by comparing their retention indices with literature values.

-

Sample Preparation: Dissolve a pure sample of the isolated compound (e.g., ursolic acid) in a suitable deuterated solvent, such as a mixture of CDCl3 and CD3OD.

-

NMR Spectrometer: Use a high-field NMR spectrometer.

-

1H-NMR: Acquire the proton NMR spectrum. Key signals for ursolic acid include terminal methyl groups between δ 0.88 and 0.9 ppm and an olefinic proton as a multiplet around δ 4.52 ppm.

-

13C-NMR: Acquire the carbon-13 NMR spectrum. A characteristic signal for the carboxyl group (C-28) appears around δ 181.5 ppm.

-

2D-NMR: Perform 2D-NMR experiments, such as COSY, HSQC, and HMBC, to establish the connectivity between protons and carbons and confirm the complete structure of the molecule.

-

Data Analysis: Compare the obtained spectral data with published literature values for ursolic acid to confirm its identity.

Modulation of Cellular Signaling Pathways

Several natural products from the Lamiaceae family have been shown to exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival.

Experimental Workflow for Investigating Signaling Pathway Modulation

The following diagram illustrates a typical workflow for investigating the effect of a Lamiaceae-derived compound on a specific signaling pathway.

Caption: A generalized workflow for studying the impact of a natural product on cellular signaling.

Ursolic Acid and the PI3K/Akt/mTOR Pathway

Ursolic acid has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[8][9][10][11] This pathway is crucial for cell survival, proliferation, and growth.

Caption: Ursolic acid inhibits the PI3K/Akt/mTOR pathway, leading to reduced cell proliferation and survival.

Rosmarinic Acid and the NF-κB Pathway

Rosmarinic acid exerts its anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][12][13][14] This pathway is a key regulator of the inflammatory response.

Caption: Rosmarinic acid inhibits the NF-κB pathway by targeting the IKK complex, reducing pro-inflammatory gene expression.

Carnosic Acid and the MAPK/ERK Pathway

Carnosic acid has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK (Extracellular signal-Regulated Kinase) cascade, which is involved in cell proliferation and differentiation.[15][16][17][18]

Caption: Carnosic acid can inhibit the MAPK/ERK signaling pathway, thereby affecting cell proliferation and differentiation.

Conclusion and Future Directions

The Lamiaceae family is a treasure trove of bioactive natural products with immense therapeutic potential. The compounds discussed in this guide, including ursolic acid, rosmarinic acid, and carnosic acid, represent just a fraction of the chemical diversity within this plant family. The detailed experimental protocols and insights into their mechanisms of action provided herein are intended to serve as a valuable resource for researchers in the field of natural product discovery.

Future research should focus on the discovery of novel compounds from less-explored Lamiaceae species, the elucidation of their precise molecular targets, and the use of advanced techniques such as metabolomics and synthetic biology to enhance their production and therapeutic efficacy. The continued exploration of this remarkable plant family holds great promise for the development of new and effective drugs for a wide range of human diseases.

References

- 1. The effect of extraction conditions on the quantitative content of flavonoids in peppermint leaf extracts (Mentha Piperitae folium) | News of Pharmacy [nphj.nuph.edu.ua]

- 2. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volatile compounds of Lamiaceae exhibit a synergistic antibacterial activity with streptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. Natural Terpenes Influence the Activity of Antibiotics against Isolated Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ursolic Acid Induces Apoptosis of Prostate Cancer Cells via the PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ursolic Acid Inhibits Leucine-Stimulated mTORC1 Signaling by Suppressing mTOR Localization to Lysosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ursolic acid stimulates mTORC1 signaling after resistance exercise in rat skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rosmarinic acid as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rosmarinic acid as a downstream inhibitor of IKK-beta in TNF-alpha-induced upregulation of CCL11 and CCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Rosmarinic acid as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carnosic acid inhibits secretion of allergic inflammatory mediators in IgE-activated mast cells via direct regulation of Syk activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Carnosic acid inhibits secretion of allergic inflammatory mediators in IgE-activated mast cells via direct regulation of Syk activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preliminary Cytotoxic Screening of Isodon rubescens Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxic screening of extracts from Isodon rubescens, a plant with a rich history in traditional medicine for treating various ailments, including cancer. This document outlines the key cytotoxic compounds, their efficacy against various cancer cell lines, detailed experimental protocols, and the underlying molecular mechanisms of action.

Introduction to Isodon rubescens and its Cytotoxic Potential

Isodon rubescens (hemsl.) Hara, a perennial herb, has been a subject of significant scientific interest due to its wide range of pharmacological activities, most notably its antitumor properties.[1][2][3] The primary bioactive constituents responsible for its cytotoxic effects are diterpenoids, particularly of the ent-kaurane type.[2] Oridonin is one of the most studied of these compounds, demonstrating potent growth inhibitory and pro-apoptotic effects across a spectrum of cancer cell lines.[1][4] This guide focuses on the initial screening methodologies used to identify and quantify the cytotoxic potential of I. rubescens extracts and their isolated components.

Data Presentation: Cytotoxicity of Isodon rubescens Compounds

The cytotoxic activity of compounds isolated from Isodon rubescens has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The following tables summarize the IC50 values for several prominent compounds from I. rubescens.

Table 1: Cytotoxicity (IC50, µM) of Isodon rubescens Diterpenoids against Various Cancer Cell Lines

| Compound | K562 (Leukemia) | A549 (Lung) | HT-29 (Colon) | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | SK-BR-3 (Breast) | PANC-1 (Pancreatic) |

| Oridonin | 2.26 | 5.9 | - | 1.2 | 6.2 | 4.4 | 8.6 |

| Ponicidin | - | - | - | - | - | - | - |

| Xindongnin A | - | - | - | - | - | - | - |

| Xindongnin B | - | - | - | - | - | - | - |

| Rubescensin B | - | - | - | - | - | - | - |

Note: Some values were not available in the searched literature.[5]

Experimental Protocols

A standardized approach is crucial for the reliable preliminary cytotoxic screening of natural product extracts. This section details the common methodologies for the preparation of Isodon rubescens extracts and the subsequent in vitro cytotoxicity assessment using the MTT assay.

Preparation of Isodon rubescens Extracts

The following protocol outlines a general method for preparing extracts from the aerial parts of I. rubescens for cytotoxicity screening.[6][7]

-

Collection and Preparation of Plant Material : The aerial parts of Isodon rubescens are collected, washed, and air-dried in the shade. The dried material is then ground into a coarse powder.

-

Extraction : The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, at room temperature for an extended period with agitation. This process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration : The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation (Optional) : The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Sample Preparation for Bioassay : The dried extracts or fractions are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[7] This stock solution is then diluted with cell culture medium to the desired concentrations for the cytotoxicity assay.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used for cytotoxicity screening.[8][9][10][11]

-

Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and grow for 24 hours.

-

Treatment with Extracts : The cells are then treated with various concentrations of the Isodon rubescens extracts or isolated compounds. A control group with untreated cells and a vehicle control (DMSO) are also included.

-

Incubation : The plate is incubated for a specific period, typically 24 to 72 hours, to allow the extracts to exert their cytotoxic effects.

-

Addition of MTT Reagent : After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

-

Solubilization of Formazan : The MTT-containing medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability for each concentration of the extract. The IC50 value is then determined by plotting the percentage of cell viability against the extract concentration.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxic screening of Isodon rubescens extracts.

Signaling Pathways

The cytotoxic effects of Isodon rubescens extracts, particularly the compound oridonin, are mediated through the induction of apoptosis and the inhibition of pro-survival signaling pathways like NF-κB.

Oridonin has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12][13][14][15][16] The diagram below illustrates the key events in oridonin-induced apoptosis.

Diterpenoids from Isodon rubescens have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[2][4][17][18] This inhibition contributes to their pro-apoptotic effects. The diagram below outlines the mechanism of NF-κB inhibition.

Conclusion

The preliminary cytotoxic screening of Isodon rubescens extracts and their isolated compounds has revealed significant potential for the development of novel anticancer agents. The diterpenoids, particularly oridonin, exhibit potent cytotoxic effects against a range of cancer cell lines through the induction of apoptosis and inhibition of key survival pathways. The standardized protocols outlined in this guide provide a robust framework for researchers to conduct further investigations into the therapeutic potential of this valuable medicinal plant. Future studies should focus on in vivo efficacy, bioavailability, and the synergistic effects of these compounds with existing chemotherapeutic agents.

References

- 1. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Oridonin, a diterpenoid purified from Rabdosia rubescens, inhibits the proliferation of cells from lymphoid malignancies in association with blockade of the NF-kappa B signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CancerHSP: anticancer herbs database of systems pharmacology [tcmsp-e.com]

- 6. In vitro antioxidant and cytotoxicity activities of selected indigenous South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity Analysis and In Silico Studies of Three Plant Extracts with Potential Application in Treatment of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular mechanisms of oridonin-induced apoptosis and autophagy in murine fibrosarcoma L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Induction of G(2)/M phase arrest and apoptosis by oridonin in human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel mechanism of inhibition of nuclear factor-kappa B DNA-binding activity by diterpenoids isolated from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Diterpenoids from Isodon rubescens

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isodon rubescens, a perennial herb belonging to the Labiatae family, is a well-known traditional Chinese medicinal plant. It is a rich source of various diterpenoids, which are the primary bioactive components responsible for its therapeutic properties, including anti-inflammatory, antibacterial, and potent antitumor activities. The most notable of these compounds is Oridonin, an ent-kaurane diterpenoid that has been extensively studied for its pharmacological effects. This document provides detailed protocols for the extraction, isolation, and purification of diterpenoids from Isodon rubescens, along with quantitative data and workflow visualizations to guide researchers in this field.

Experimental Protocols

General Extraction of Diterpenoids

This protocol describes a general method for the extraction and initial fractionation of diterpenoids from the dried plant material of Isodon rubescens.

Materials:

-

Dried and powdered whole plant or aerial parts of Isodon rubescens

-

95% Ethanol (EtOH)

-

Petroleum Ether (P.E.)

-

Ethyl Acetate (EtOAc)

-

Chloroform (CHCl₃)

-

Acetone

-

Rotary evaporator

-

Filter paper

-

Glass columns for chromatography

-

Silica gel (200–300 mesh)

Procedure:

-

Extraction:

-

Macerate 11.2 kg of air-dried and powdered Isodon rubescens with 25 L of 95% EtOH at room temperature.[1]

-

Repeat the extraction process three times, each for 24 hours, to ensure exhaustive extraction.[1]

-

Combine the ethanolic extracts and filter them.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract (approximately 1.1 kg).[1]

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and partition it successively with petroleum ether and ethyl acetate.[2]

-

Separate and collect the different solvent fractions. The EtOAc fraction is typically enriched with diterpenoids.[2]

-

Concentrate the EtOAc extract (approximately 556 g) using a rotary evaporator.[2]

-

-

Silica Gel Column Chromatography:

-

Subject the concentrated EtOAc extract to column chromatography on a silica gel column (200-300 mesh).[2]

-

Elute the column with a gradient of chloroform-acetone (from 10:0 to 0:10) to separate different fractions based on polarity.[2]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Combine fractions containing similar compounds and concentrate them for further purification.

-

High-Speed Counter-Current Chromatography (HSCCC) for Oridonin Purification

This protocol details a rapid and efficient method for the semi-preparative isolation and purification of Oridonin from a crude extract of Isodon rubescens.[3][4]

Materials:

-

Crude Isodon rubescens extract

-

n-Hexane

-

Ethyl Acetate

-

Methanol

-

Water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Preparation of Two-Phase Solvent System:

-

HSCCC Separation:

-

Fill the HSCCC column with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.[3]

-

Once hydrodynamic equilibrium is reached, inject 100 mg of the crude extract dissolved in a small volume of the biphasic solvent system.[3]

-

Continue the separation for approximately 100 minutes.[3]

-

Collect the eluted fractions.

-

-

Analysis and Further Purification:

-

Analyze the collected fractions by HPLC to identify those containing Oridonin.[3]

-

The purity of Oridonin obtained directly from HSCCC can be around 73.5%.[3][4] For higher purity, further purification by preparative thin-layer chromatography (PTLC) can be performed using a chloroform-acetone (5:6) solvent system.[3]

-

High-Performance Liquid Chromatography (HPLC) Analysis of Diterpenoids

This protocol is for the analytical determination of Oridonin and other diterpenoids in the extracts and purified fractions.

Materials:

-

Extract or purified sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (optional)

-

Acetonitrile (HPLC grade)

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm)[3]

HPLC Conditions:

-

Column: Reversed-phase C18 (250 mm × 4.6 mm, 5 µm).[3]

-

Mobile Phase: A gradient of methanol and water (with 0.5% formic acid) or acetonitrile and water.[3][5]

-

Column Temperature: 35°C.[5]

-

Injection Volume: 10 µL.[5]

Quantitative Data

The following tables summarize quantitative data from the isolation and analysis of diterpenoids from Isodon rubescens.

Table 1: Yield and Purity of Oridonin from HSCCC Purification

| Starting Material | Amount of Starting Material (mg) | Yield of Oridonin (mg) | Purity after HSCCC (%) | Purity after PTLC (%) | Reference |

| Crude I. rubescens Extract | 100 | 40.6 | 73.5 | 97.8 | [3] |

Table 2: Content of Oridonin in Different Parts of Isodon rubescens

| Plant Part | Oridonin Content (mg/g) | Reference |

| Leaf | Highest | [5] |

| Stem | Close to leaf | [5] |

| Root | 0.0811 | [5] |

Table 3: Cytotoxic Activity of Selected Diterpenoids from Isodon rubescens

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Hebeiabinin F (Compound 5) | A549 | 0.91 | [6] |

| Lushanrubescensin J | K562 | 0.93 µg/ml | [7] |

| Guidongnin J | HepG2 | 27.14 ± 3.43 | [8] |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of diterpenoids.

Signaling Pathway

Oridonin, a major diterpenoid from Isodon rubescens, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2]

Caption: Inhibition of the NF-κB pathway by Oridonin.

References

- 1. scispace.com [scispace.com]

- 2. Diterpenoids from Isodon rubescens and their nitric oxide production inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. ent-Abietane diterpenoids from Isodon rubescens var. rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Isodon rubescens (Hemls.) Hara.: A Comprehensive Review on Traditional Uses, Phytochemistry, and Pharmacological Activities [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for HPLC-MS Analysis of Rabdosia rubescens Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosia rubescens, a perennial herb belonging to the Lamiaceae family, has a long history of use in traditional medicine for treating various ailments, including cancer and inflammation. The therapeutic effects of this plant are largely attributed to its rich composition of bioactive compounds, primarily diterpenoids, as well as phenolic acids and flavonoids. Accurate and robust analytical methods are crucial for the qualitative and quantitative assessment of these compounds to ensure the quality, efficacy, and safety of R. rubescens extracts and derived products. This document provides detailed application notes and protocols for the analysis of R. rubescens extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of phytochemicals.

I. Quantitative Data Summary

The following tables summarize the key quantitative data for the major bioactive compounds identified in Rabdosia rubescens extracts. This information is essential for method development, compound identification, and quality control.

Table 1: Diterpenoids in Rabdosia rubescens Extracts

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| Oridonin | 8.84 | 363.3 | 365.1 | 347.3, 329.3, 311.3, 293.3 |

| Ponicidin | 5.84 | 361.3 | 363.3 | 345.2, 327.2, 317.2, 299.2 |

| Lasiokaurin | - | - | - | - |

| Hubeirubesin I | - | - | - | - |

| Rabdosin A | - | - | - | - |

Table 2: Phenolic Acids and Flavonoids in Rabdosia rubescens Extracts

| Compound | Retention Time (min) | [M-H]⁻ (m/z) | Key MS/MS Fragments (m/z) |

| Rosmarinic acid | - | 359.1 | 197.0, 179.0, 161.0 |

| Caffeic acid | - | 179.0 | 135.0 |

| Ferulic acid | - | 193.0 | 178.0, 134.0 |

| Luteolin | - | 285.0 | 151.0, 133.0 |

| Apigenin | - | 269.0 | 151.0, 117.0 |

II. Experimental Protocols

A. Sample Preparation: Ultrasonic Extraction

This protocol is suitable for the extraction of a broad range of bioactive compounds from dried R. rubescens plant material.

Materials:

-

Dried and powdered Rabdosia rubescens (60 mesh)

-

Methanol (HPLC grade)

-

Deionized water

-

0.45 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered R. rubescens into a 50 mL conical tube.

-

Add 25 mL of methanol to the tube.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC-MS analysis.

B. HPLC-MS Method

Instrumentation:

-

HPLC system with a binary pump, autosampler, and column oven

-

Mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-5 min: 10% B

-

5-25 min: 10-90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

MS Conditions:

-

Ionization Mode: ESI negative and positive switching

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Drying Gas Temperature: 350 °C

-

Drying Gas Flow: 10 L/min

-

Nebulizer Pressure: 40 psi

-

Scan Range: m/z 100-1000

-

Fragmentation Mode: Collision-Induced Dissociation (CID) with varying collision energies (10-40 eV) for MS/MS experiments.

III. Visualizations

A. Experimental Workflow

Caption: Workflow for HPLC-MS analysis of Rabdosia rubescens extracts.

B. Signaling Pathways Modulated by Rabdosia rubescens Bioactives

The anti-cancer and anti-inflammatory effects of Rabdosia rubescens, particularly its primary active compound oridonin, are mediated through the modulation of key cellular signaling pathways.[1]

1. PI3K/Akt Signaling Pathway

Oridonin has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] By inhibiting this pathway, oridonin can induce apoptosis in cancer cells.

Caption: Oridonin from R. rubescens inhibits the PI3K/Akt pathway.

2. NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation. Oridonin can suppress the activation of NF-κB, thereby exerting its anti-inflammatory effects.

Caption: Oridonin from R. rubescens inhibits the NF-κB pathway.

IV. Conclusion

The HPLC-MS methods and data presented provide a robust framework for the analysis of Rabdosia rubescens extracts. These protocols can be adapted for various research and development purposes, including quality control of raw materials, standardization of extracts, and investigation of the pharmacokinetic and pharmacodynamic properties of its bioactive constituents. The visualization of the experimental workflow and the affected signaling pathways offers a clear understanding of the analytical process and the extract's mechanism of action at a molecular level.

References

Application Notes and Protocols for Oridonin Separation using High-Speed Counter-Current Chromatography

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the separation and purification of oridonin from crude plant extracts using High-Speed Counter-Current Chromatography (HSCCC). Oridonin, a diterpenoid isolated from plants of the Rabdosia genus (formerly Isodon), has garnered significant interest for its wide range of pharmacological activities, including anti-tumor and anti-bacterial properties.[1][2] HSCCC offers an efficient liquid-liquid partition chromatography method for the preparative separation of natural products, avoiding the use of solid stationary phases and the associated irreversible adsorption of samples.[3][4]

Principle of Oridonin Separation by HSCCC

High-Speed Counter-Current Chromatography separates compounds based on their differential partitioning between two immiscible liquid phases. In the context of oridonin separation, a two-phase solvent system is selected where oridonin exhibits a favorable partition coefficient (K). The crude extract is introduced into the HSCCC system, and the continuous flow of the mobile phase through the stationary phase allows for the separation of oridonin from other components in the mixture. The selection of an appropriate two-phase solvent system is a critical step for a successful separation.[1]

Experimental Protocols

This section details the necessary steps for the isolation of oridonin, from the preparation of the crude extract to the final analysis of the purified compound.

Preparation of Crude Extract from Rabdosia rubescens

While the primary focus of this document is the HSCCC separation, a general method for obtaining the crude extract is outlined below. The concentration of oridonin can vary based on the harvesting time of the plant material.[5][6]

-

Drying and Pulverization: Dry the whole plant of Rabdosia rubescens at a controlled temperature (e.g., 40°C) and pulverize it into a fine powder (e.g., 60 mesh).[6]

-

Extraction:

-

Macerate the powdered plant material in ethanol.

-

Alternatively, use methods like ultrasound-assisted extraction to potentially increase the yield.[7]

-

-

Concentration: Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

-

Pre-purification (Optional): The crude extract can be further enriched using silica gel column chromatography with a solvent mixture such as light petroleum/acetone to obtain a crude oridonin sample.[8]

HSCCC Separation Protocol

This protocol is synthesized from established methods for oridonin separation.[1][2][9][10]

-

Preparation of the Two-Phase Solvent System:

-

Prepare a mixture of n-hexane, ethyl acetate, methanol, and water. A commonly used ratio is 2.8:5:2.8:5 (v/v/v/v).[1][2][9][10] Other ratios such as 1:2:1:2 (v/v) have also been reported to be effective.[8]

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature overnight.[1]

-

Separate the upper and lower phases.

-

Degas both phases by sonication for approximately 30 minutes before use to prevent bubble formation during the chromatographic run.[1]

-

-

HSCCC Instrument Setup and Equilibration:

-

Fill the HSCCC column entirely with the stationary phase (typically the upper phase for this solvent system).

-

Set the revolution speed of the centrifuge. A speed of 850 rpm is often used.[1]

-

Pump the mobile phase (the lower phase) into the column at a specific flow rate (e.g., 2 mL/min).[1]

-

Continue pumping the mobile phase until the system reaches hydrodynamic equilibrium, which is indicated by the emergence of the mobile phase from the column outlet.

-

Once equilibrium is established, calculate the retention of the stationary phase. A retention of 61% has been reported as suitable.[1]

-

-

Sample Preparation and Injection:

-

Dissolve a known amount of the crude extract (e.g., 100 mg) in a specific volume of the mobile phase (e.g., 5 mL).[1]

-

Inject the sample solution into the HSCCC system.

-

-

Fraction Collection and Detection:

-

Monitor the effluent from the column outlet using a UV detector at a wavelength of 254 nm.[1]

-

Collect fractions based on the resulting chromatogram.

-

-

Recovery of the Purified Compound:

-

Combine the fractions containing the purified oridonin.

-

Evaporate the solvent to obtain the solid oridonin.

-

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of the isolated oridonin should be determined by HPLC analysis.

-

HPLC System and Column: Utilize a reversed-phase C18 column (e.g., 250 mm × 4.6 mm I.D., 5 μm).[1]

-

Mobile Phase: A gradient elution using a mixture of methanol and water containing 0.5% formic acid is effective.[1] An example of a gradient program is:

-

0–10 min: 20–40% methanol

-

10–20 min: 40–60% methanol

-

20–35 min: 60–70% methanol

-

-

Flow Rate: Set the flow rate to 0.8 mL/min.[1]

-

Detection: Monitor the eluent at a wavelength of 238 nm.[1]

-

Analysis: Inject a solution of the purified oridonin and determine the purity based on the peak area percentage.

Data Presentation

The following tables summarize the quantitative data from various studies on the HSCCC separation of oridonin.

Table 1: HSCCC Operational Parameters for Oridonin Separation

| Parameter | Value | Reference |

| Two-Phase Solvent System | n-hexane-ethyl acetate-methanol-water (2.8:5:2.8:5, v/v/v/v) | [1][2][9][10] |

| n-hexane-ethyl acetate-methanol-water (1:2:1:2, v/v) | [8] | |

| n-hexane-ethyl acetate-methanol-water (1:5:1:5 and 3:5:3:5, v/v) | [11] | |

| Mobile Phase | Lower phase | [1] |

| Stationary Phase | Upper phase | [1] |

| Flow Rate | 2.0 mL/min | [1] |

| Revolution Speed | 850 rpm | [1] |

| Detection Wavelength | 254 nm | [1] |

| Separation Temperature | 25 °C | [1] |

Table 2: Performance Data for Oridonin Separation by HSCCC

| Parameter | Value | Reference |

| Crude Sample Loading | 100 mg | [1][2][9][10] |

| 200 mg (crude sample) | [8] | |

| 250 mg (for 2D-CCC) | [11] | |

| Yield of Oridonin | 40.6 mg | [1][2][9][10] |

| 120 mg | [8] | |

| 60 mg (from two injections) | [11] | |

| Purity of Oridonin | 73.5% (initial) | [1][2][10] |

| 97.8% (after further purification) | [1] | |

| 97.8% | [8] | |

| >95% | [11] | |

| Separation Time | < 100 min | [1][2][9][10] |

| ~ 9 hours (for 2D-CCC) | [11] |

Visualizations

Experimental Workflow for Oridonin Separation

Caption: Workflow for the separation of oridonin using HSCCC.

Logical Relationship of HSCCC Parameters

Caption: Key parameters influencing HSCCC separation of oridonin.

References

- 1. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparison between High-Performance Countercurrent Chromatography and Fast-Centrifugal Partition Chromatography for a One-Step Isolation of Flavonoids from Peanut Hulls Supported by a Conductor like Screening Model for Real Solvents [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. phcog.com [phcog.com]

- 6. phcog.com [phcog.com]

- 7. Optimization of Ultrasonic Extraction of Oridonin by Response Surface Methodology and Its Antitumor Activity [agris.fao.org]

- 8. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Purification of Oridonin from the Whole Plant of Isodon rubescens by High-Speed Counter-Current Chromatography [mdpi.com]

- 10. sciprofiles.com [sciprofiles.com]

- 11. Effective two-dimensional counter-current chromatographic method for simultaneous isolation and purification of oridonin and ponicidin from the crude extract of Rabdosia rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

Probing the Bioactivity of Isodon rubescens Compounds: Application Notes and Protocols for Cell-Based Assays

Introduction

Isodon rubescens, a perennial herb used in traditional medicine, is a rich source of bioactive diterpenoids, with Oridonin being one of the most studied compounds. These natural products have demonstrated significant anti-tumor, anti-inflammatory, and antioxidant activities, making them promising candidates for drug discovery and development. This document provides detailed application notes and protocols for a panel of cell-based assays to investigate the biological activities of compounds isolated from Isodon rubescens. The assays described herein are designed to assess cytotoxicity, apoptosis induction, and anti-inflammatory effects, providing a comprehensive framework for researchers, scientists, and drug development professionals.

The primary bioactive components of I. rubescens are diterpenoids, which have been shown to modulate key cellular signaling pathways involved in cancer and inflammation. Notably, Oridonin has been reported to induce apoptosis and inhibit the proliferation of various cancer cell lines. Its mechanisms of action often involve the regulation of the Bcl-2 family of proteins, activation of caspases, and modulation of the NF-κB signaling pathway.

These application notes will guide users through the process of evaluating the effects of Isodon rubescens compounds on cell viability, programmed cell death, and inflammatory responses.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a structured overview of the types of quantitative data that can be generated using the protocols described in this document. These examples are for illustrative purposes and actual results will vary depending on the specific compound, cell line, and experimental conditions.

Table 1: Cytotoxicity of Isodon rubescens Compounds on Cancer Cell Lines (MTT Assay)

| Compound | Cell Line | Treatment Duration (h) | IC₅₀ (µM) |

| Oridonin | A549 (Lung Cancer) | 24 | 15.2 ± 1.8 |

| 48 | 8.5 ± 0.9 | ||

| MCF-7 (Breast Cancer) | 24 | 22.1 ± 2.5 | |

| 48 | 12.3 ± 1.4 | ||

| Compound X | A549 (Lung Cancer) | 24 | > 100 |

| 48 | 85.6 ± 7.3 | ||